1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide
Overview
Description
EB-3D is a novel potent and selective choline kinase ChoKα inhibitor. EB-3D Induces Deregulation of the AMPK-mTOR Pathway and Apoptosis in Leukemia T-cells. EB-3D induces senescence in breast cancer cell lines through the activation of the metabolic sensor AMPK and the subsequent dephosphorylation of mTORC1 downstream targets, such as p70S6K, S6 ribosomal protein, and 4E-BP1. Moreover, EB-3D strongly synergizes with drugs commonly used for breast cancer treatment.
Scientific Research Applications
1. Inhibitor of Choline Kinase in Cancer Research
This compound has been evaluated as a potential inhibitor of choline kinase, particularly against cancer cell lines. It has shown promising results in inhibiting human choline kinase (ChoKα1) with IC50 values in the low micromolar range, demonstrating greater antiproliferative activities than reference compounds and displaying cancer-cell-selective antiproliferative activity. This finding could be significant in cancer research, particularly in the development of targeted therapies (Schiaffino-Ortega et al., 2016).
2. Synthesis and Structural Analysis
The compound has been part of studies focusing on the synthesis and characterization of new chemical entities. Research has included the analysis of its geometric properties, electronic properties, and interactions within crystal structures. This research provides insights into the chemical and physical nature of the compound, contributing to a deeper understanding of its potential applications in various fields (Uluçam & Yenturk, 2019).
3. Development of Coordination Compounds
This chemical has been utilized in the development of coordination compounds, which are of interest in materials science and catalysis. These studies often involve the exploration of how this compound can act as a ligand, forming complex structures with metals, which could have implications in areas such as molecular electronics, photonics, and catalysis (Chandrasekhar et al., 2012).
properties
IUPAC Name |
1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXVGPSPZQBBDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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